molecular formula C14H15NO2 B11878279 (R)-Methyl 2-amino-2-(naphthalen-2-yl)propanoate

(R)-Methyl 2-amino-2-(naphthalen-2-yl)propanoate

Cat. No.: B11878279
M. Wt: 229.27 g/mol
InChI Key: OOQLTVKRXUFFFU-CQSZACIVSA-N
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Description

®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of a naphthalene ring, an amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-naphthol and a suitable amino acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-2-(naphthalen-2-yl)propanoate: The enantiomer of the compound with different stereochemistry.

    Naphthalene-2-carboxylic acid derivatives: Compounds with similar structural features.

Uniqueness

®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl (2R)-2-amino-2-naphthalen-2-ylpropanoate

InChI

InChI=1S/C14H15NO2/c1-14(15,13(16)17-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,15H2,1-2H3/t14-/m1/s1

InChI Key

OOQLTVKRXUFFFU-CQSZACIVSA-N

Isomeric SMILES

C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)OC)N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)OC)N

Origin of Product

United States

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